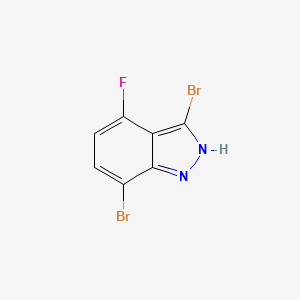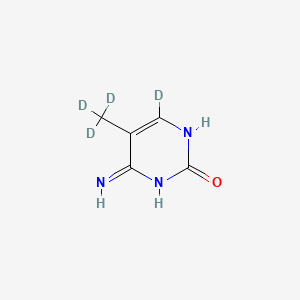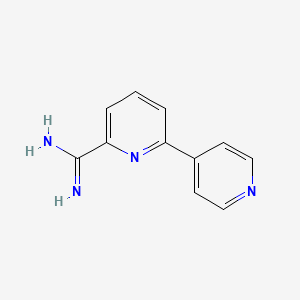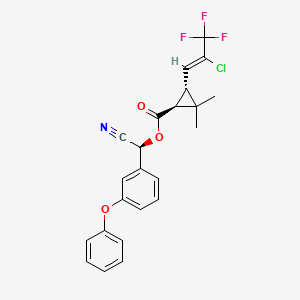
(1S)-trans-Y-Cyhalothrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy, rapid action, and relatively low toxicity to mammals. This compound is a stereoisomer of cyhalothrin, which enhances its insecticidal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-trans-Y-Cyhalothrin involves several steps, starting from the basic building blocks of the compound. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-pressure systems and advanced purification techniques to isolate the desired isomer.
化学反应分析
Types of Reactions
(1S)-trans-Y-Cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the insecticidal properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticide action and the development of new insecticidal agents.
Biology: Researchers use it to investigate the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the potential health impacts of insecticide exposure.
Industry: It is widely used in agriculture to protect crops from pests, thereby increasing yield and reducing the need for other chemical treatments.
作用机制
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the regulation of nerve impulse transmission.
相似化合物的比较
Similar Compounds
Similar compounds to (1S)-trans-Y-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific stereochemistry, which enhances its insecticidal properties compared to other isomers. This makes it more effective at lower doses, reducing the environmental impact and potential for resistance development in pest populations.
属性
分子式 |
C23H19ClF3NO3 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC 名称 |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |
InChI 键 |
ZXQYGBMAQZUVMI-XRKWRXIISA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
规范 SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


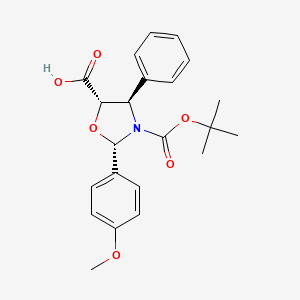
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
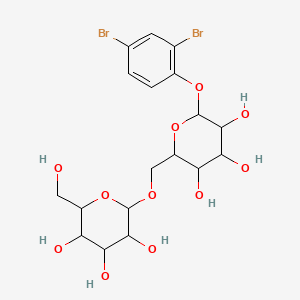
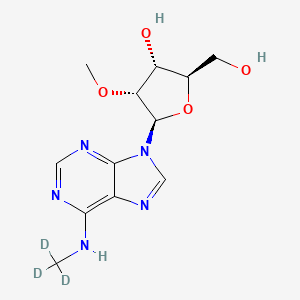
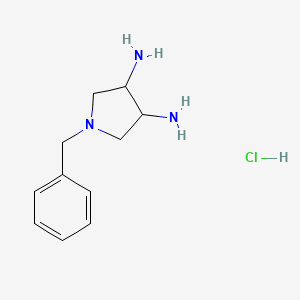
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
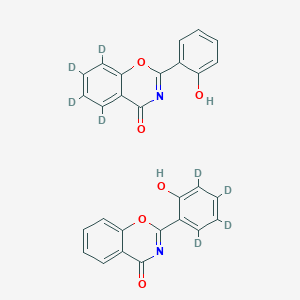
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
